molecular formula C19H24F3N7O4 B10890339 N-cyclohexyl-1-ethyl-4-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1H-pyrazole-3-carboxamide

N-cyclohexyl-1-ethyl-4-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1H-pyrazole-3-carboxamide

Cat. No.: B10890339
M. Wt: 471.4 g/mol
InChI Key: DCZXPCIGYNLILR-UHFFFAOYSA-N
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Description

N~3~-CYCLOHEXYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of N3-CYCLOHEXYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step can be carried out using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acylation: The acetyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.

    Cyclohexyl and ethyl group introduction: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N~3~-CYCLOHEXYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N~3~-CYCLOHEXYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N3-CYCLOHEXYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors, modulating cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N~3~-CYCLOHEXYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N~3~-CYCLOHEXYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE: This compound shares a similar structure but may have different functional groups or substituents, leading to variations in its chemical and biological properties.

    N~3~-CYCLOHEXYL-1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE: Another similar compound with slight modifications in its structure, which can affect its reactivity and applications.

Properties

Molecular Formula

C19H24F3N7O4

Molecular Weight

471.4 g/mol

IUPAC Name

N-cyclohexyl-1-ethyl-4-[[2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C19H24F3N7O4/c1-3-27-9-13(15(25-27)18(31)23-12-7-5-4-6-8-12)24-14(30)10-28-11(2)16(29(32)33)17(26-28)19(20,21)22/h9,12H,3-8,10H2,1-2H3,(H,23,31)(H,24,30)

InChI Key

DCZXPCIGYNLILR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCCC2)NC(=O)CN3C(=C(C(=N3)C(F)(F)F)[N+](=O)[O-])C

Origin of Product

United States

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